5-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, bases, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1-propanone: Shares similar structural features but differs in the presence of a propanone group instead of a pyrazole ring.
(2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with a chalcone backbone.
Uniqueness
3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-15-8-2-12(3-9-15)10-20-18(23)16-11-21-22-17(16)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
ZYZSNOAPJAHNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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